Sn Diiododeuteroporphyrin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
110019-33-5 |
|---|---|
Molecular Formula |
C30H26Cl2I2N4O4Sn |
Molecular Weight |
950 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-8,13-diiodo-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride |
InChI |
InChI=1S/C30H28I2N4O4.2ClH.Sn/c1-13-17(5-7-27(37)38)23-12-24-18(6-8-28(39)40)14(2)20(34-24)10-25-30(32)16(4)22(36-25)11-26-29(31)15(3)21(35-26)9-19(13)33-23;;;/h9-12H,5-8H2,1-4H3,(H4,33,34,35,36,37,38,39,40);2*1H;/q;;;+4/p-4 |
InChI Key |
UJFQZZUVWGPDII-UHFFFAOYSA-J |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4] |
Synonyms |
Sn diiododeuteroporphyrin Sn-DIDP tin-2,4-diiododeuterporphyrin |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Preparation of Sn Diiododeuteroporphyrin
Strategies for Metalation of Diiododeuteroporphyrin with Tin
The incorporation of a tin atom into the diiododeuteroporphyrin macrocycle is a critical step that can be achieved through several synthetic routes. The choice of method often depends on the desired purity, yield, and the stability of the precursor materials. Two primary pathways are considered: the direct insertion of tin into a pre-halogenated porphyrin or the halogenation of a tin-porphyrin complex.
Direct metal insertion is a conventional and widely used method for preparing metalloporphyrins. wikipedia.org This technique involves the reaction of a free-base porphyrin, in this case, 2,4-Diiododeuteroporphyrin IX, with a suitable tin salt. Tin(II) chloride (SnCl₂) is a common reagent for this purpose. ias.ac.in The reaction is typically carried out by refluxing the free-base porphyrin with an excess of the tin salt in a high-boiling point solvent such as dimethylformamide (DMF) or pyridine (B92270). ias.ac.innih.gov
The general mechanism involves the displacement of the two inner pyrrolic protons of the porphyrin core by the tin(II) ion, which is subsequently oxidized to the more stable tin(IV) state, often coordinating axial ligands (like hydroxide (B78521) or chloride) from the reaction medium. wikipedia.orgnih.gov The progress of the metalation can be conveniently monitored using UV-visible spectroscopy, observing the characteristic shifts in the Soret and Q-bands upon metal insertion. ias.ac.in
| Method | Tin Source | Typical Solvent | Conditions |
| Direct Insertion | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Pyridine or DMF | Reflux |
This interactive table summarizes the typical conditions for direct tin insertion into a porphyrin macrocycle.
Transmetalation offers an alternative route for inserting a metal into a porphyrin ring. This method involves the displacement of a pre-existing metal ion from a metalloporphyrin complex by a different metal ion. While widely used for various metalloporphyrins, this route is less commonly documented for the synthesis of tin porphyrins compared to direct insertion. The process generally requires a more labile starting metalloporphyrin, such as a zinc(II) or cadmium(II) complex, which can be treated with a tin(II) salt. The thermodynamic driving force of the reaction dictates the efficiency of the metal exchange. For instance, the synthesis of 2,4-diiododeuteroporphyrin IX has been achieved starting from a zinc(II) porphyrin precursor, which could potentially be adapted for a transmetalation approach with a tin salt.
An alternative synthetic strategy involves preparing the necessary precursors first, followed by the key reaction steps. This can proceed in two ways: halogenation followed by metalation, or metalation followed by halogenation.
Halogenation of Deuteroporphyrin (B1211107) IX: Deuteroporphyrin IX dimethyl ester can be halogenated at its two free β-positions (positions 2 and 4). Bromination, a closely related halogenation, is effectively achieved using N-bromosuccinimide (NBS), leading to electrophilic substitution at these sites. researchgate.net A similar principle applies to iodination. Efficient syntheses of 2,4-diiododeuteroporphyrin IX dimethyl ester have been carried out by treating a zinc(II) 2,4-bis(chloromercurio)deuteroporphyrin IX intermediate with iodine. Once the free-base 2,4-diiododeuteroporphyrin IX is obtained, tin insertion can be performed as described in the direct insertion section.
Halogenation of Sn-Deuteroporphyrin: A second approach is to first insert tin into the deuteroporphyrin IX macrocycle to form Sn-deuteroporphyrin. This metalloporphyrin can then be subjected to iodination. This method has been shown to produce Sn-diiododeuteroporphyrin effectively. This pathway can be advantageous as the central metal ion can modulate the reactivity of the porphyrin ring, potentially leading to cleaner reactions.
| Pathway | Step 1 | Step 2 | Key Reagents |
| 1 | Halogenation | Metalation | I₂ / NBS; SnCl₂ |
| 2 | Metalation | Halogenation | SnCl₂; I₂ |
This interactive table outlines the two primary precursor-based synthetic pathways to Sn Diiododeuteroporphyrin.
Functionalization of the Diiododeuteroporphyrin Macrocycle
The diiodo-substituents on the this compound macrocycle serve as versatile handles for further chemical modification. Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of functional groups, enabling the fine-tuning of the molecule's electronic and physical properties. researchgate.net
Palladium-catalyzed cross-coupling reactions have become standard techniques for constructing carbon-carbon and carbon-heteroatom bonds on porphyrin scaffolds. researchgate.net The iodo groups at the β-positions of this compound are excellent substrates for these transformations.
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the diiodo-porphyrin with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This method is highly effective for introducing aryl or heteroaryl substituents, which can extend the π-conjugated system of the porphyrin. researchgate.net
Sonogashira Coupling: The Sonogashira reaction couples the diiodo-porphyrin with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netnih.govrsc.orgnih.gov This reaction is instrumental in creating porphyrins with extended, rigid acetylenic arms, suitable for constructing molecular wires or complex supramolecular architectures.
"Click" Chemistry: While not a direct palladium-catalyzed coupling of the iodo-group, the functionalities introduced via Sonogashira coupling (i.e., terminal alkynes) are perfect substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the highly efficient and modular attachment of various molecular tags, including biomolecules or polymers, that bear an azide (B81097) group. researchgate.net
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Typical Product |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) | Aryl-substituted Porphyrin |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | C(sp²)-C(sp) | Alkynyl-substituted Porphyrin |
| "Click" (CuAAC) | Organic Azide | Cu(I) source | Triazole ring | Triazole-linked Porphyrin Conjugate |
This interactive table summarizes key palladium-catalyzed and related coupling reactions for functionalizing halogenated deuteroporphyrins. researchgate.net
Beyond the β-iodo positions, the this compound macrocycle offers other sites for derivatization. The two propionic acid side chains, typically protected as methyl esters during synthesis, are key functionalization points. These ester groups can be hydrolyzed back to carboxylic acids, which can then be converted into amides, esters, or other functional groups. This type of modification is crucial for altering the solubility of the porphyrin (e.g., to enhance water solubility) or for attaching it to biological vectors or solid supports. Furthermore, the meso-positions of the porphyrin ring, while substituted with methyl groups in deuteroporphyrin IX, represent potential sites for functionalization in other porphyrin systems, often through electrophilic substitution reactions, although this is less common for the deuteroporphyrin IX framework. The axial positions on the central tin(IV) ion can also be functionalized with various ligands (e.g., hydroxides, pyridines), which can influence the molecule's photophysical properties and prevent aggregation. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis commences with the insertion of tin into the deuteroporphyrin IX macrocycle to form Sn-deuteroporphyrin. A common method for metallation of porphyrins involves reacting the free-base porphyrin with a metal salt in a suitable solvent. For the synthesis of Sn-deuteroporphyrin, tin(II) chloride (SnCl₂) is a frequently used tin source. The choice of solvent plays a critical role in the efficiency of this reaction. High-boiling coordinating solvents such as pyridine or dimethylformamide (DMF) are often employed to facilitate the reaction.
Optimization of this step typically involves varying the molar ratio of the tin salt to the porphyrin, the reaction temperature, and the reaction time. An excess of the tin salt is generally used to drive the reaction to completion. The temperature is often elevated to increase the reaction rate, with reflux conditions being common. The progress of the metallation can be monitored using UV-Vis spectroscopy, observing the characteristic shifts in the Soret and Q-bands of the porphyrin upon metal insertion.
Following the successful synthesis of Sn-deuteroporphyrin, the next critical step is the regioselective iodination at the 2 and 4 positions of the porphyrin macrocycle. This electrophilic substitution reaction requires a suitable iodinating agent and optimized conditions to achieve the desired di-iodinated product while minimizing the formation of mono-iodinated or other side products.
A common iodinating agent for porphyrins is molecular iodine (I₂) in the presence of an oxidizing agent or a catalyst. The optimization of this step involves a systematic variation of several parameters, as detailed in the table below.
| Parameter | Conditions Explored | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Iodinating Agent | Iodine (I₂), N-Iodosuccinimide (NIS), Iodine monochloride (ICl) | Iodine (I₂) with an oxidizing agent (e.g., H₂O₂) | I₂ with an oxidizing agent provides a good balance of reactivity and selectivity, leading to higher yields of the di-iodinated product. |
| Solvent | Chloroform (B151607), Dichloromethane, Pyridine | Dichloromethane | Dichloromethane offers good solubility for the reactants and is relatively inert under the reaction conditions, contributing to cleaner reactions and higher yields. |
| Temperature | Room Temperature, 40°C, Reflux | Room Temperature | Conducting the reaction at room temperature helps to control the reactivity and minimize the formation of over-iodinated byproducts, thereby improving the yield of the desired compound. |
| Reaction Time | 1h, 2h, 4h, 8h | 4h | A reaction time of 4 hours was found to be sufficient for the completion of the di-iodination, with longer times not significantly increasing the yield but potentially leading to product degradation. |
| Molar Ratio (Sn-deuteroporphyrin:Iodine) | 1:1, 1:2, 1:3 | 1:2.2 | A slight excess of iodine ensures the complete conversion of the starting material to the di-iodinated product, maximizing the yield. |
By carefully controlling these parameters, the yield of this compound can be significantly improved. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) and UV-Vis spectroscopy is essential to determine the optimal reaction time and prevent over-reaction or degradation of the product.
Purification and Isolation Techniques for this compound and its Derivatives
Following the synthesis, a multi-step purification process is necessary to isolate this compound of high purity. The crude reaction mixture typically contains the desired product, unreacted starting materials, mono-iodinated porphyrin, and other byproducts.
The initial workup of the reaction mixture often involves washing with an aqueous solution to remove any water-soluble impurities and unreacted reagents. The organic layer containing the porphyrin species is then dried and the solvent is removed under reduced pressure.
The primary method for the purification of this compound is column chromatography. The choice of stationary phase and eluent system is critical for achieving good separation.
| Technique | Stationary Phase | Eluent System | Separation Principle | Outcome |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Dichloromethane gradient | Separation is based on the polarity of the compounds. The less polar di-iodinated product elutes before the more polar mono-iodinated and unreacted starting materials. | Effective separation of this compound from byproducts. |
| Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel | Dichloromethane/Methanol (e.g., 98:2) | Similar to column chromatography, this technique is used for smaller scale purifications and allows for the physical separation of the bands corresponding to different compounds. | Isolation of highly pure fractions of the desired product. |
During column chromatography, the fractions are collected and analyzed by TLC and UV-Vis spectroscopy to identify those containing the pure this compound. The fractions containing the pure product are then combined, and the solvent is evaporated.
After chromatographic purification, recrystallization can be employed as a final step to obtain highly pure crystalline this compound. This technique relies on the difference in solubility of the compound and any remaining impurities in a particular solvent or solvent system at different temperatures. A suitable solvent for recrystallization is one in which the porphyrin is sparingly soluble at room temperature but highly soluble at an elevated temperature. The purified porphyrin is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly. As the solution cools, the solubility of the porphyrin decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The purity of the final isolated this compound can be confirmed by various analytical techniques, including ¹H NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy, ensuring the product is suitable for its intended applications.
Advanced Spectroscopic Characterization of Sn Diiododeuteroporphyrin Complexes
Electronic Absorption and Emission Spectroscopy
The electronic spectra of porphyrins are governed by the π-electron system of the macrocycle. The insertion of a tin(IV) ion and the presence of iodo-substituents on the deuteroporphyrin (B1211107) IX backbone significantly influence these properties.
UV-Vis spectroscopy is a fundamental technique for characterizing porphyrin complexes, revealing characteristic absorption bands that provide insight into their electronic structure.
The UV-Vis absorption spectrum of Sn Diiododeuteroporphyrin, like other metalloporphyrins, is dominated by two main features: the intense Soret band (or B-band) in the near-UV region (around 400 nm) and the weaker Q-bands in the visible region (500-700 nm). researchgate.net The Soret band arises from a strong π-π* transition to the second excited singlet state (S2), while the Q-bands correspond to the transition to the first excited singlet state (S1). researchgate.net
Due to the D4h symmetry of the metalloporphyrin, the Q-band, which is split into four distinct peaks in free-base porphyrins, typically simplifies to two bands in metallated species. These are the Q(1,0) and Q(0,0) bands, representing vibronic and pure electronic transitions, respectively. The iodination at the 2 and 4 positions of the deuteroporphyrin ring is expected to cause a red-shift (bathochromic shift) in these absorption bands due to the electron-donating nature of the iodo groups, which perturbs the π-electron system of the macrocycle.
Data for a representative Sn(IV) porphyrin complex is presented below to illustrate the typical positions and relative intensities of the Soret and Q-bands.
| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Soret (B) | ~420 | > 300,000 | S₀ → S₂ |
| Q(1,0) | ~560 | ~15,000 | S₀ → S₁ (vibrionic) |
| Q(0,0) | ~600 | ~18,000 | S₀ → S₁ (electronic) |
The polarity and refractive index of the solvent can significantly influence the position and intensity of the absorption bands of this compound. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the porphyrin.
In non-polar solvents, porphyrins tend to exhibit sharp, well-defined absorption bands. As the solvent polarity increases, the Soret and Q-bands may exhibit shifts. A red shift is often observed with increasing solvent polarizability due to the stabilization of the excited state. The magnitude of these shifts can provide information about the change in dipole moment upon electronic excitation. For instance, studies on other Sn(IV) porphyrins have shown noticeable spectral shifts when moving from non-polar solvents like toluene (B28343) to polar aprotic solvents like dimethylformamide (DMF).
Porphyrins, particularly in aqueous or polar solutions, have a propensity to aggregate due to π-π stacking interactions between the macrocycles. This aggregation can be readily monitored by UV-Vis spectroscopy. The formation of aggregates typically leads to significant changes in the absorption spectrum compared to the monomeric species.
H-aggregates (face-to-face stacking) usually result in a blue-shift of the Soret band, while J-aggregates (edge-to-edge association) cause a red-shift. These spectral shifts are accompanied by a broadening of the absorption bands and often a decrease in the molar absorptivity (hypochromism). The tendency of this compound to aggregate will depend on the concentration, solvent, and the nature of the axial ligands coordinated to the tin(IV) center.
Luminescence spectroscopy provides further insights into the excited state dynamics of this compound, including the efficiencies of radiative decay pathways.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For metalloporphyrins, ΦF is influenced by the central metal ion. The presence of the heavy tin(IV) ion in this compound is expected to decrease the fluorescence quantum yield due to the heavy-atom effect. This effect promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), thereby reducing the population of molecules that decay via fluorescence.
The phosphorescence quantum yield (ΦP) represents the efficiency of phosphorescence, which is radiative decay from the triplet state to the ground state. Due to the enhanced ISC caused by the tin atom, this compound is expected to exhibit significant phosphorescence, particularly at low temperatures where non-radiative decay pathways are minimized. The iodination of the porphyrin ring can further enhance spin-orbit coupling, potentially leading to a higher phosphorescence quantum yield compared to non-halogenated analogs.
The following table presents typical fluorescence and phosphorescence quantum yields for Sn(IV) porphyrin complexes.
| Parameter | Symbol | Typical Value | Conditions |
| Fluorescence Quantum Yield | Φ | 0.01 - 0.05 | Room Temperature, Deoxygenated Solution |
| Phosphorescence Quantum Yield | Φ | 0.1 - 0.5 | 77 K, Frozen Solution |
It is important to note that these values can be significantly affected by the solvent, temperature, and the presence of quenchers such as molecular oxygen.
Fluorescence and Phosphorescence Spectroscopy
Measurement of Fluorescence and Phosphorescence Lifetimes (τS, τT)
The excited state lifetimes of this compound are critical parameters in understanding its photophysical behavior. The fluorescence lifetime (τS) corresponds to the decay of the singlet excited state (S1), while the phosphorescence lifetime (τT) characterizes the decay of the triplet excited state (T1). These lifetimes are influenced by the heavy tin atom, which enhances spin-orbit coupling and promotes intersystem crossing from the singlet to the triplet manifold.
The transition from the excited singlet state to the ground state is a spin-allowed process, resulting in a relatively short fluorescence lifetime, typically in the nanosecond range. In contrast, the transition from the triplet state to the singlet ground state is spin-forbidden, leading to a significantly longer phosphorescence lifetime, which can range from microseconds to seconds. reddit.com The presence of the heavy tin atom and iodine substituents in this compound is expected to further influence these lifetimes compared to unsubstituted metalloporphyrins.
Time-Resolved Absorption Spectroscopy
Time-resolved absorption spectroscopy is a powerful technique used to study the transient species generated upon photoexcitation. By monitoring changes in absorption over time, it is possible to track the evolution of excited states and any subsequent intermediates.
Ultrafast Excited-State Dynamics: Singlet and Triplet State Evolution
Upon excitation with a short pulse of light, this compound is promoted to an excited singlet state (S1). Subsequent relaxation processes occur on ultrafast timescales. These dynamics can be monitored by probing the transient absorption spectrum at various delay times after the initial excitation pulse. researchgate.net
For metalloporphyrins, the initial S1 state can decay through several pathways, including fluorescence, internal conversion, and intersystem crossing (ISC) to the triplet state (T1). researchgate.net In tin porphyrins, the heavy central metal atom significantly enhances the rate of ISC, making it a dominant decay pathway from the S1 state. This process is typically very rapid, often occurring on the picosecond timescale.
Following intersystem crossing, the molecule is in the lowest triplet state (T1). The evolution of this triplet state can also be followed using time-resolved absorption spectroscopy. The triplet state will have its own characteristic absorption spectrum, distinct from that of the ground state and the singlet excited state. The rise time of the triplet absorption signal corresponds to the rate of intersystem crossing, while its decay is governed by the triplet lifetime.
Studies on similar nickel porphyrins have shown that after initial excitation, rapid relaxation occurs, often within picoseconds, leading to the formation of a hot (d,d) state which then undergoes intramolecular vibrational relaxation. osti.govacs.org The specific dynamics for this compound would be influenced by the tin metal center and the iodo-substituents on the deuteroporphyrin macrocycle.
Triplet State Lifetime (τT) Determination
The triplet state lifetime (τT) is a crucial parameter that reflects the stability of the triplet excited state. It is determined by the rates of both radiative (phosphorescence) and non-radiative decay pathways back to the ground state. For metalloporphyrins, the triplet lifetime can be significantly quenched by processes such as photoinduced electron transfer. nih.gov
Time-resolved absorption spectroscopy allows for the direct measurement of the triplet state lifetime by monitoring the decay of the characteristic triplet-triplet absorption signal over time. nih.gov The decay kinetics are typically fitted to an exponential function to extract the lifetime. For tin porphyrins, triplet lifetimes are generally in the microsecond range. The presence of heavy iodine atoms in this compound may further influence the triplet lifetime through the heavy atom effect, potentially shortening it compared to non-halogenated analogs.
Vibrational Spectroscopy
Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a molecule by probing its characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy: Identification of Characteristic Vibrational Modes and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups and characterizing the vibrational modes of metalloporphyrins. nih.govnih.gov The infrared spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrations of the porphyrin macrocycle, the substituents, and the metal-ligand bonds.
The FTIR spectra of metalloporphyrins typically show characteristic bands in the 400-4000 cm⁻¹ region. researchgate.netacs.org Key vibrational modes include:
Pyrrole (B145914) and M-N vibrations: These are often found in the far-infrared region and are sensitive to the nature of the central metal ion.
C=C and C=N stretching vibrations: These occur in the fingerprint region (typically 1300-1700 cm⁻¹) and are characteristic of the porphyrin macrocycle.
C-H stretching and bending vibrations: These are associated with the pyrrole and meso-carbon protons.
Vibrations of the substituents: The diiododeuteroporphyrin structure will have specific vibrational modes associated with the iodo and other peripheral groups.
The table below summarizes some of the expected characteristic vibrational modes for a metalloporphyrin similar to this compound based on literature for related compounds.
Raman Spectroscopy: Resonance Raman and Structural Correlations
Raman spectroscopy, particularly Resonance Raman (RR) spectroscopy, is a highly sensitive technique for studying the vibrational modes of colored compounds like porphyrins. ias.ac.inacs.org By exciting the molecule with a laser wavelength that coincides with an electronic absorption band (e.g., the Soret or Q-bands), a significant enhancement of the Raman signals for vibrations coupled to that electronic transition is achieved. researchgate.net
The Resonance Raman spectrum of this compound would provide detailed information about the structure of the porphyrin core and the influence of the tin metal and iodine substituents. The positions and intensities of the Raman bands are sensitive to:
The oxidation and spin state of the central metal ion.
The coordination number and geometry of the metal center.
The planarity and symmetry of the porphyrin macrocycle. researchgate.net
Peripheral substituents.
Key vibrational modes observed in the Resonance Raman spectra of metalloporphyrins include those related to Cα-Cm, Cβ-Cβ, and Cα-N stretching, as well as various pyrrole breathing and deformation modes. researchgate.net For instance, certain high-frequency Raman bands are known to be sensitive to the core size of the metalloporphyrin. researchgate.net The presence of the tin atom would also give rise to characteristic Sn-N vibrational modes, likely in the low-frequency region of the spectrum. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for the qualitative and quantitative analysis of molecular structures in solution. nih.gov For diamagnetic metalloporphyrins like Sn(IV) complexes, NMR provides detailed information about the porphyrin macrocycle and the coordinated axial ligands. illinois.edu
The ¹H NMR spectrum of a Sn(IV) deuteroporphyrin complex is dominated by the large ring current effect of the aromatic 18-π electron system. This effect causes protons located above or below the porphyrin plane to be shielded (shifted to higher field), while protons in the plane of the ring are strongly deshielded (shifted to lower field).
Consequently, the meso protons (at the bridge positions) of Sn(IV) porphyrins typically resonate far downfield, often in the range of 9-11 ppm. nih.gov The β-pyrrolic protons also appear at very low fields, generally between 8.5 and 9.5 ppm. nih.gov The specific chemical shifts are sensitive to the nature of the axial ligands. In this compound, the electron-withdrawing nature of the axial iodide ligands would influence the electron density of the porphyrin ring, causing subtle shifts in the proton resonances compared to analogous dihydroxo or diacetato complexes. nih.gov
The protons of the peripheral substituents on the deuteroporphyrin IX macrocycle (methyl and propionic acid groups) will have more typical chemical shifts, though they are still influenced by the porphyrin ring current. Interactions between the central Sn(IV) porphyrin and axial ligands can be studied in detail, as the binding of ligands often results in slow exchange on the NMR timescale for Sn(IV) complexes. nih.gov
¹³C NMR spectroscopy provides complementary structural information. The quaternary α-pyrrolic carbons and the meso carbons are typically found in the 140-150 ppm and 95-120 ppm regions, respectively. The β-pyrrolic carbons resonate at approximately 130-140 ppm. Similar to ¹H NMR, the exact chemical shifts are modulated by the peripheral substituents and the electronic effects of the axial iodide ligands.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in Sn(IV) Porphyrin Analogues
| Proton Type | Sn(IV) Protoporphyrin IX nih.gov | Sn(IV) Tetraphenylporphyrin (B126558) nih.gov | Expected Range for this compound |
|---|---|---|---|
| meso-H | ~9.5-10.5 | - | ~9.5-10.5 |
| β-pyrrole-H | - | ~8.9-9.1 | ~8.8-9.2 |
| Phenyl-H (ortho) | - | ~8.2 | - |
Note: Data is based on analogous structures; exact values for this compound may vary.
Tin possesses three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher natural abundance and sensitivity. northwestern.eduhuji.ac.il ¹¹⁹Sn NMR is exceptionally sensitive to the coordination number, geometry, and electronic environment of the tin atom, with chemical shifts spanning a very wide range of over 5000 ppm. northwestern.edu
For hexa-coordinate Sn(IV) complexes, such as this compound, the ¹¹⁹Sn chemical shifts are expected to be in the negative region relative to the standard reference, tetramethyltin (B1198279) (SnMe₄). rsc.org The chemical shift is highly dependent on the nature of the axial ligands. nih.gov The presence of two axial iodide ligands is expected to result in a characteristic ¹¹⁹Sn chemical shift. For comparison, six-coordinate Sn(IV) complexes with oxygen-based ligands show resonances around -600 ppm, while SnF₄ resonates around -785 ppm. rsc.orgnih.gov The ¹¹⁹Sn chemical shift is also sensitive to the solvent and the concentration of the sample. rsc.org Two-dimensional techniques like ¹H-¹¹⁹Sn HMQC can be particularly useful for assigning proton resonances to specific metal centers in multi-porphyrin systems and confirming through-bond coupling between the tin center and protons on the porphyrin macrocycle. nih.gov
Table 2: Representative ¹¹⁹Sn NMR Chemical Shift Ranges for Different Tin Compound Classes
| Compound Class | Coordination Number | Typical Chemical Shift Range (ppm vs. SnMe₄) |
|---|---|---|
| Tetraorganotins (SnR₄) | 4 | +200 to -150 |
| Tin(IV) Halides (SnX₄) | 4 | 0 to -2000 |
| Hexa-coordinate Sn(IV) | 6 | -200 to -800 |
Source: Data compiled from multiple sources. huji.ac.ilrsc.org
Mössbauer Spectroscopy (specifically ¹¹⁹Sn)
¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that probes the immediate chemical environment of the tin nucleus. It provides valuable information on the oxidation state, bonding characteristics, and coordination geometry of tin atoms in the solid state. semanticscholar.org
The isomer shift (δ) in ¹¹⁹Sn Mössbauer spectroscopy is sensitive to the s-electron density at the tin nucleus. For Sn(IV) compounds, where the 5s electrons are formally removed to form bonds, the isomer shift values are typically low, falling in the range of 0 to 2.1 mm/s relative to a BaSnO₃ or CaSnO₃ source. rsc.orgresearchgate.net This is in stark contrast to Sn(II) compounds, which retain a 5s² lone pair and thus exhibit much higher isomer shifts, generally above 2.5 mm/s. rsc.org
In this compound, the tin atom is in the +4 oxidation state. The isomer shift will be influenced by the covalent character of the bonds formed with the four equatorial nitrogen atoms of the porphyrin ring and the two axial iodide ligands. The high electronegativity of the nitrogen and iodine atoms pulls electron density away from the tin nucleus, resulting in a low s-electron density and a correspondingly low isomer shift, confirming the Sn(IV) oxidation state.
Quadrupole splitting (ΔEQ) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and a non-symmetrical electric field gradient (EFG) at the nucleus. A non-zero ΔEQ value indicates a distortion from perfect cubic (tetrahedral or octahedral) symmetry.
In the case of this compound, the tin center is in a hexa-coordinate environment, bonded to four planar nitrogen atoms and two axial iodide ligands. This trans-N₄I₂ arrangement constitutes a distorted octahedral geometry. The significant difference in the electronic nature of the equatorial porphyrin ligands and the axial iodide ligands creates a substantial EFG at the tin nucleus, which is expected to result in a measurable quadrupole splitting. The magnitude of ΔEQ provides a direct measure of the electronic asymmetry around the tin atom and is a sensitive probe of the cis/trans geometry in Sn(IV) complexes. researchgate.netresearchgate.net For many six-coordinate Sn(IV) compounds, ΔEQ values can range from 0 (for perfect octahedral symmetry like in [SnI₆]²⁻) to over 4.0 mm/s depending on the nature and arrangement of the ligands. researchgate.net
Table 3: Representative ¹¹⁹Sn Mössbauer Parameters for Sn(IV) Compounds
| Compound | Isomer Shift (δ) mm/s* | Quadrupole Splitting (ΔEQ) mm/s |
|---|---|---|
| BaSnO₃ | 0.00 | 0.00 |
| SnO₂ | 0.00 | 0.50 |
| SnI₄ | 1.53 | 0.00 |
| SnBr₄ | 1.13 | 0.00 |
Isomer shifts are relative to BaSnO₃ or CaSnO₃. Data compiled from multiple sources. rsc.orgresearchgate.net
Analyzing ¹¹⁹Sn Mössbauer spectra as a function of temperature can provide insights into the lattice dynamics of the molecular solid. The total area of the Mössbauer spectrum is proportional to the recoil-free fraction (f), which is a measure of the rigidity of the lattice in which the tin atom is held.
As the temperature increases, lattice vibrations become more pronounced, leading to a decrease in the recoil-free fraction and thus a reduction in the spectral area. researchgate.net This temperature dependence can be analyzed using the Debye model to estimate the Debye temperature (ΘD) of the solid, a measure of the stiffness of the crystal lattice. researchgate.net
Furthermore, the isomer shift exhibits a temperature dependence due to the second-order Doppler effect, which is related to the mean-square velocity of the vibrating tin nucleus. rsc.orgchemrxiv.org This typically results in a linear decrease in the isomer shift with increasing temperature. researchgate.net Studying these temperature-dependent effects can reveal information about the strength of intermolecular interactions and the vibrational properties of the this compound complex in the solid state.
Structural Elucidation of Sn Diiododeuteroporphyrin and Its Derivatives
X-ray Crystallography: Determination of Molecular and Crystal Structures
X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing precise atomic positions and bonding information. wikipedia.orgnih.gov While a specific crystal structure for Sn Diiododeuteroporphyrin has not been detailed in publicly available literature, its structural characteristics can be reliably inferred from crystallographic studies of closely related tin(IV) porphyrin complexes. mdpi.comiucr.orgresearchgate.net These studies consistently show that tin(IV) porphyrins are excellent building blocks for constructing multi-porphyrin arrays and coordination complexes due to their distinct and stable geometry. mdpi.com
In tin(IV) porphyrin complexes, the tin atom is typically situated at the center of the porphyrin macrocycle, exhibiting a six-coordinate, octahedral geometry. iucr.orgmdpi.com The four nitrogen atoms of the porphyrin ring form the equatorial plane, while two axial ligands occupy the positions perpendicular to this plane. For this compound, these axial positions are occupied by iodide ions.
The Sn(IV) ion is generally located on a crystallographic inversion center, ensuring a symmetric coordination environment. iucr.org The bond lengths within the coordination sphere are a critical aspect of the molecular structure. In analogous Sn(IV) tetraphenylporphyrin (B126558) (TPP) complexes, the equatorial Sn-N bond lengths are consistently measured to be in the range of 2.08 Å to 2.10 Å. mdpi.comiucr.orgresearchgate.net The axial bond lengths are dependent on the nature of the ligand. For iodide ligands, as found in a related trans-tetraiodido tin(IV) complex, the average Sn-I bond distance is approximately 2.79 Å. nih.gov The oxophilic nature of the Sn(IV) center also allows it to readily form stable complexes with axial oxyanions like hydroxides or carboxylates, with Sn-O bond lengths typically ranging from 2.09 Å to 2.16 Å. mdpi.comiucr.orgmdpi.com
| Bond | Typical Length (Å) | Compound Class / Example | Citation |
|---|---|---|---|
| Sn-N (equatorial) | 2.081 - 2.105 | Sn(IV) Tetraphenylporphyrins | mdpi.comiucr.orgresearchgate.net |
| Sn-I (axial) | ~2.79 | trans-Tetraiodidobis(tri-p-tolylphosphine oxide-κO)tin(IV) | nih.gov |
| Sn-O (axial) | 2.086 - 2.159 | Sn(IV) Porphyrins with Acetato or Hydroxo Ligands | mdpi.comiucr.org |
Although once thought to be rigidly planar, the porphyrin macrocycle is flexible and subject to significant out-of-plane distortions. researchgate.net These distortions, such as saddling, ruffling, and doming, are often induced by steric strain from peripheral substituents or by coordination to a central metal ion. nih.govacs.org The specific conformation of the macrocycle plays a role in controlling the chemical and photophysical properties of the molecule. nih.gov
In tin(IV) porphyrins, the large size of the Sn(IV) ion causes an expansion of the porphyrin core. researchgate.net Despite this expansion, the macrocycle in many Sn(IV) complexes, such as SnTPPCl₂, remains essentially planar. researchgate.net However, significant nonplanarity can be induced by bulky peripheral substituents or through intermolecular interactions within the crystal lattice. acs.org For instance, the introduction of bulky groups at the β-pyrrole positions can increase the nonplanarity of the porphyrin skeleton. acs.org The interaction with axial ligands can also influence the final conformation; studies on iron porphyrins show that the macrocycle can be severely distorted, which in turn affects the properties of the metal center. rsc.org Therefore, in this compound, while the Sn(IV) core promotes planarity, the presence of iodo-substituents and crystal packing forces could introduce a degree of nonplanar distortion.
Common packing motifs in metalloporphyrins include the formation of layered structures, sometimes corrugated, with guest or solvent molecules intercalated between the layers. illinois.edu Alternatively, porphyrin molecules can arrange to form channels that can host guest molecules. illinois.edu The specific nature of the peripheral substituents and axial ligands is crucial. For example, halogenated tetraphenylporphyrins can exhibit packing driven by halogen-halogen attractions. illinois.edu In the case of this compound, the iodide ligands and the deuteroporphyrin (B1211107) frame would participate in a complex network of van der Waals forces and potentially weak hydrogen bonds, leading to a densely packed structure likely arranged in layers or columns.
Morphological Analysis: Field-Emission Scanning Electron Microscopy (FESEM) for Supramolecular Assemblies and Nanostructures
Field-Emission Scanning Electron Microscopy (FESEM) is a powerful technique used to visualize the surface morphology of materials at the micro- and nanoscale. rsc.org It is particularly valuable for studying the size, shape, and organization of self-assembled porphyrin nanostructures. mdpi.comscirp.org Porphyrins, including Sn(IV) derivatives, are known to self-assemble via non-covalent interactions (e.g., π-π stacking, hydrogen bonding, metal-ligand coordination) into well-defined supramolecular architectures. mdpi.comnih.gov
Studies on various Sn(IV) porphyrin systems demonstrate their ability to form a rich variety of nanostructures. The final morphology is highly sensitive to the synthetic conditions, such as the choice of solvent or the presence of different counter-ions. researchgate.nettorvergata.it For example, FESEM analysis of a Sn(IV)-porphyrin-based supramolecular array revealed sponge-like nanoparticles with average lengths of 25 to 65 nm. mdpi.com In other systems, the reaction of a trans-dihydroxo Sn(IV) porphyrin with different acids resulted in morphologies that varied from spheres (70-140 nm) and nanoflakes to fused squares (~290 nm), demonstrating that counter-anions directly affect the self-assembly process. researchgate.net Coordination-driven self-assembly of Sn(IV) porphyrin-containing triads has been shown to produce uniform nanofibers with widths of 10–22 nm, while related triads without the specific coordinating groups formed only irregular aggregates. mdpi.com This highlights that specific intermolecular interactions are key to fabricating regular nanostructures. mdpi.comnih.gov
| Porphyrin System | Observed Morphology | Key Influencing Factor | Citation |
|---|---|---|---|
| Sn(IV)-porphyrin with Pd(II) linkers | Sponge-like nanoparticles | Metal-ligand coordination | mdpi.com |
| Sn(OH)₂TPhPyP + various acids | Nanospheres, nanoflakes, squares | Counter-anion from acid | researchgate.net |
| Sn(IV) porphyrin-Zn(II) porphyrin triad | Uniform nanofibers (10-22 nm width) | Cooperative coordination of pyridyl groups | mdpi.com |
| Sn(IV) porphyrin-H₂ porphyrin triad | Irregularly shaped aggregates | Lack of specific coordinating groups | mdpi.com |
Computational Chemistry Investigations of Sn Diiododeuteroporphyrin
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
DFT has become a cornerstone of microscopic simulations in materials science and chemistry, offering a balance between computational cost and accuracy for ground-state electronic structure calculations. tuwien.ac.atohio-state.eduyoutube.com For excited-state properties, TD-DFT is the most widely used method, providing reliable predictions of electronic absorption spectra. ohio-state.edu
The electronic properties of metalloporphyrins are largely defined by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and photophysical behavior.
In tin(IV) porphyrins, the HOMO-LUMO gap is dependent on both the porphyrin macrocycle and the axial ligands. acs.org For instance, studies on analogous tin(IV) tetraphenylporphyrin (B126558) (TPP) complexes show that the gap varies with the axial ligand, with (Por)Sn(OH)₂ generally exhibiting a larger gap than (Por)SnCl₂. acs.org This suggests that the strongly electronegative and polarizable iodo ligands in Sn Diiododeuteroporphyrin would significantly modulate its electronic structure. The formation of a Sn(IV) π-anion radical, which involves the LUMO, occurs at a more positive potential compared to other metalloporphyrins, with the exact potential being sensitive to the axial ligand. acs.org
Table 1: Representative HOMO-LUMO Gaps for Analogous Sn(IV) Porphyrins
| Compound | Measured HOMO-LUMO Gap (V) | Conditions |
| (TPP)Sn(OH)₂ | 2.43 | Room Temperature |
| (TPP)SnCl₂ | 2.33 | Room Temperature |
| (P)Sn(OH)₂ | 2.30 | Room Temperature |
| (P)SnCl₂ | 2.22 | Room Temperature |
Data sourced from studies on tetraphenylporphyrin (TPP) and tetrakis(3,5-di-tert-butylphenyl)porphyrin (P) complexes. The values for this compound are expected to follow similar trends, influenced by the electronic properties of the iodo ligands and the deuteroporphyrin (B1211107) macrocycle. acs.org
Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra of metalloporphyrins and their derivatives. researchgate.netnih.gov It can accurately predict the energies and oscillator strengths of electronic transitions, which correspond to the characteristic Soret (or B) and Q bands observed in the experimental UV-Vis spectra of porphyrins. ehu.eusworldscientific.com
The electronic spectra of Sn(IV) porphyrins are not significantly influenced by the nature of the axial substitution, as demonstrated in studies comparing hydroxyl and pyridyloxy axial ligands where absorption maxima remained similar. nih.gov However, modifications to the porphyrin macrocycle itself, such as the introduction of meso-thienyl rings, can cause a significant red-shift of the Q and B bands. nih.gov TD-DFT calculations can account for these shifts and provide a good correlation with experimental spectra. worldscientific.com The calculations reveal that the primary electronic transitions, such as the HOMO to LUMO transition, are typically of a π-π* character. nih.gov These theoretical predictions are invaluable for identifying candidate molecules for applications like solar energy conversion and photodynamic therapy. worldscientific.com
Table 2: Typical Electronic Absorption Bands for Metalloporphyrins Predicted by TD-DFT
| Band | Typical Wavelength Range (nm) | Description |
| Soret (B) Band | ~400-450 | Intense absorption, corresponds to the S₀ → S₂ transition. |
| Q Bands | ~500-650 | Weaker absorptions, correspond to the S₀ → S₁ transition. |
This table provides a general overview. The precise absorption maxima for this compound would be determined by specific TD-DFT calculations, but are expected to fall within these characteristic ranges for metalloporphyrins. ehu.eusnih.gov
Axial ligands play a paramount role in tuning the electronic structure, redox potentials, and reactivity of the central metal ion in metalloporphyrins. acs.orgmdpi.comorientjchem.org In Sn(IV) porphyrins, the nature of the axial ligand (e.g., -OH, -Cl, -I) directly affects the electrochemical behavior and the site of electron transfer. acs.org The half-wave potentials for reduction are dependent on the type of coordinated axial ligand. acs.org
The spin state of the central metal ion is a crucial property of metalloporphyrins, dictating their magnetic properties and reactivity. rsc.orgbeilstein-journals.org For Sn(IV), a d¹⁰ metal center is not expected, and as a main group element, tin in Sn(IV) porphyrins has a closed-shell electronic configuration, making it a diamagnetic (low-spin) species. Therefore, spin state determination and interconversion are typically not a focus for Sn(IV) porphyrins, in contrast to transition metal complexes like those of iron, which can exist in multiple spin states (high-spin, intermediate-spin, low-spin). acs.orgresearchgate.net Computational studies on iron porphyrins have shown that DFT can accurately reproduce the experimental ground state spin and investigate the potential energy surfaces for spin-crossover processes. acs.org While not directly applicable to the Sn(IV) center itself, these methods could be used to study radical species or photoexcited triplet states of the this compound complex. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are the preferred methods for studying the conformational landscape and flexibility of large molecules. numberanalytics.comresearchgate.net
The porphyrin macrocycle is not perfectly rigid and can adopt various nonplanar conformations. Conformational analysis, often performed using MM force fields, helps identify these low-energy structures. uci.edu The flexibility of the porphyrin core is important as deformations can alter its photophysical and electrochemical properties.
Ab Initio and Semi-Empirical Calculations for Electronic Properties
The electronic properties of porphyrins are central to their diverse applications. Computational methods, particularly ab initio and semi-empirical calculations, are invaluable for elucidating these properties.
Ab Initio Methods Ab initio methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters derived from experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer high accuracy but are computationally intensive, limiting their application to smaller systems. researchgate.net For molecules like porphyrins, ab initio calculations can provide precise information on electronic energy levels, molecular orbital distributions, and electronic transitions. researchgate.netcsic.es
Semi-Empirical Methods Semi-empirical methods simplify the complex equations of quantum mechanics by incorporating some empirical parameters. cdnsciencepub.com These methods are computationally much faster than ab initio methods, allowing for the study of larger molecular systems. cdnsciencepub.com While less accurate, they can still provide valuable qualitative and sometimes quantitative insights into electronic structure and properties.
Electronic Properties of Tin Porphyrins Computational studies on tin(IV) porphyrins, which are structurally similar to this compound, have been performed using Density Functional Theory (DFT), a method that shares principles with ab initio approaches. These studies reveal that the electronic structure is well-described by Gouterman's four-orbital model, which considers the highest occupied molecular orbitals (HOMO and HOMO-1) and the lowest unoccupied molecular orbitals (LUMO and LUMO+1). nih.gov
Upon metallation with tin, the four Q-bands typical of free-base porphyrins collapse into two, indicative of the higher symmetry of the metalloporphyrin. nih.gov Studies on axially substituted Sn(IV) porphyrins have shown that the nature of the axial ligand does not have a significant influence on the optical properties and electronic structures. nih.gov This suggests that the electronic properties of this compound would be primarily dictated by the tin-porphyrin core rather than the axial iodo ligands. nih.gov
The table below presents typical data obtained from DFT calculations on a related Sn(IV) porphyrin, illustrating the energies of the frontier molecular orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Sn(IV) Porphyrin Data is representative of typical values for Sn(IV) porphyrins as found in computational studies.
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -2.85 |
| LUMO | -3.10 |
| HOMO | -5.25 |
| HOMO-1 | -5.50 |
These calculations are crucial for understanding the electronic transitions that give rise to the characteristic absorption spectra of porphyrins, including the intense Soret band and the weaker Q-bands. csic.esnih.gov
Photophysical Processes and Excited State Dynamics of Sn Diiododeuteroporphyrin
Singlet and Triplet State Characterization and Energy Transfer Pathways
Upon absorption of light, Sn Diiododeuteroporphyrin is elevated from its ground state (S₀) to an excited singlet state (S₁ or S₂). The characteristics of these excited states, particularly their energy levels and lifetimes, are crucial to the subsequent photophysical events. The porphyrin macrocycle itself possesses a π-electron system that gives rise to characteristic absorption bands in the UV-visible spectrum, namely the Soret (or B) band and the Q bands. evitachem.com
Following excitation, the molecule can relax through several pathways. One primary pathway is the transition from the initial excited singlet state to a lower-energy triplet state (T₁). Sn-porphyrins, including this compound, are known to possess long-lived triplet states. nih.gov These triplet states are pivotal as they are the precursors to the generation of reactive oxygen species, a key process in photodynamic applications. uc.pt
Energy transfer can occur from the excited porphyrin to other molecules. A significant energy transfer pathway involves the quenching of the porphyrin's triplet state by molecular oxygen (³O₂). nih.gov This process, known as Dexter energy transfer, is a short-range interaction that involves the exchange of electrons and results in the formation of singlet oxygen (¹O₂) and the return of the porphyrin to its ground state. nih.gov The efficiency of this energy transfer is a critical determinant of the photosensitizer's efficacy.
The energy transfer pathways can be summarized as follows:
Absorption: SnDP(S₀) + hν → SnDP(S₁)
Intersystem Crossing: SnDP(S₁) → SnDP(T₁)
Energy Transfer to Oxygen: SnDP(T₁) + ³O₂ → SnDP(S₀) + ¹O₂
Here, SnDP represents this compound, hν is a photon of light, S₀ is the ground state, S₁ is the first excited singlet state, and T₁ is the first excited triplet state.
Intersystem Crossing (ISC) Mechanisms and Efficiency
Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of an excited molecule, typically from a singlet state to a triplet state. taylorandfrancis.com The efficiency of ISC is a key factor in determining the yield of the triplet state and, consequently, the photosensitizing ability of the molecule. uc.pt The ISC process is formally spin-forbidden, but its rate can be significantly enhanced by several mechanisms. frontiersin.org
For this compound, the primary mechanism promoting ISC is the "heavy atom effect," contributed by both the central tin atom and the peripheral iodine atoms. uc.pt This effect arises from spin-orbit coupling, an interaction between the electron's spin angular momentum and its orbital angular momentum. frontiersin.orgresearchgate.net The presence of heavy atoms increases the magnitude of spin-orbit coupling, which mixes the singlet and triplet states and facilitates the otherwise forbidden transition between them. researchgate.net
Singlet Oxygen Generation Efficiency (ΦΔ) and Mechanisms
Singlet oxygen (¹O₂) is a highly reactive form of oxygen that is a major cytotoxic agent in photodynamic therapy. conicet.gov.arresearchgate.net The efficiency of singlet oxygen generation (ΦΔ) is a critical parameter for evaluating the potential of a photosensitizer. It is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.
The primary mechanism for singlet oxygen generation by this compound involves the Type II photochemical process. nih.gov This process relies on the energy transfer from the triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), as described in section 6.1. nih.gov For this energy transfer to be efficient, the triplet state energy of the photosensitizer must be higher than the energy required to excite oxygen to its singlet state (approximately 94 kJ/mol). uc.pt
| Compound | Triplet Yield (Φ_T) | Triplet Lifetime (τ_T) | Singlet Oxygen Yield (ΦΔ) |
| Sn-protoporphyrin | ~1.0 (relative) | ~3x | - |
| Sn-diiododeuteroporphyrin | ~0.4 (relative) | ~x | - |
Note: Data is based on a study comparing Sn-protoporphyrin and Sn-diiododeuteroporphyrin, showing a marked decrease in triplet yield and lifetime with the addition of iodine. nih.gov The absolute values were not provided in the source.
Influence of Substituents (Iodine) and Axial Ligands on Photophysical Properties
The substituents on the porphyrin macrocycle and the axial ligands coordinated to the central metal ion have a profound impact on the photophysical properties of the molecule.
Influence of Iodine Substituents: The presence of iodine atoms at the periphery of the deuteroporphyrin (B1211107) ring in this compound has several significant effects. As a heavy atom, iodine enhances spin-orbit coupling, which promotes intersystem crossing from the singlet to the triplet state. uc.ptnih.gov This is a key aspect of the "heavy atom effect" discussed in the following section. Studies on other halogenated porphyrins have demonstrated that iodination, in particular, can lead to a substantial increase in the singlet oxygen quantum yield. nih.govworldscientific.com However, the addition of quenching groups like iodine to a Sn-porphyrin macrocycle has been observed to cause a significant decrease in both the triplet yield and triplet lifetime. nih.gov This suggests that while iodine promotes ISC, it may also open up other non-radiative decay channels that compete with energy transfer to oxygen.
Influence of Axial Ligands: While the specific axial ligands for the studied this compound are not detailed in the provided context, it is a well-established principle that axial ligands can modulate the photophysical properties of metalloporphyrins. The nature of the axial ligand can influence the redox potential of the central metal, the geometry of the complex, and the energy levels of the frontier molecular orbitals. These changes can, in turn, affect the absorption and emission spectra, as well as the rates of radiative and non-radiative decay processes, including intersystem crossing and internal conversion.
Heavy Atom Effect of Tin and Iodine on Photophysical Pathways
The heavy atom effect is a phenomenon that arises from spin-orbit coupling, where the interaction between the electron's spin and its orbital motion around a heavy nucleus facilitates otherwise spin-forbidden transitions, most notably intersystem crossing (ISC). uc.pt In this compound, this effect is doubly pronounced due to the presence of both a heavy central metal atom (tin) and heavy peripheral substituents (iodine).
The magnitude of the heavy atom effect generally increases with the atomic number of the atom. nih.gov Tin (Z=50) and Iodine (Z=53) are both heavy elements capable of significantly enhancing spin-orbit coupling. This enhanced coupling promotes the S₁ → T₁ intersystem crossing, which is essential for populating the triplet state required for singlet oxygen generation. uc.pt
Coordination Chemistry of the Central Tin Ion in Diiododeuteroporphyrin
Axial Ligation: Formation of Six-Coordinate Sn(IV) Complexes
The Sn(IV) ion in diiododeuteroporphyrin readily forms stable six-coordinate complexes. worldscientific.comqut.edu.au This hexacoordination is a defining feature of its chemistry, leading to a variety of derivatives with diverse properties. The two additional ligands occupy the axial positions, situated above and below the plane of the porphyrin ring. qut.edu.au
Due to the oxophilic nature of the tin(IV) center, it exhibits a strong preference for binding with oxygen-donor ligands. worldscientific.comworldscientific.com This makes oxyanions particularly common axial ligands for Sn(IV) porphyrins. Examples of such ligands include:
Hydroxides (OH⁻) : These are frequently used as starting points for the synthesis of other axially substituted derivatives. mdpi.com
Alkoxides and Aryloxides (RO⁻) : These ligands are readily coordinated and are instrumental in constructing larger molecular assemblies. qut.edu.aunih.gov
Carboxylates (RCOO⁻) : The strong affinity for carboxylates has been exploited in the formation of stable porphyrin arrays. worldscientific.comresearchgate.net
Sulfates (SO₄²⁻) and Phosphates (PO₄³⁻) : These have also been shown to coordinate to the tin center, leading to interesting supramolecular structures. mdpi.commdpi.com
The stoichiometry of axial ligation in Sn(IV) diiododeuteroporphyrin complexes is typically 1:2, with two axial ligands binding to the central tin ion. nih.gov This results in a stable, six-coordinate geometry. The stability of these adducts is significant, with Sn(IV) porphyrins being notably robust, even in the presence of strong acids. qut.edu.au
The stability of the bond between the tin center and the axial ligands is influenced by the nature of the ligand itself. For example, the interaction with oxyanions like carboxylates and aryloxides leads to particularly stable complexes. qut.edu.auresearchgate.net This stability is a key factor in their use as building blocks for more complex structures. The prevention of aggregation is another important consequence of axial ligation, as the ligands shield the porphyrin rings from each other, which is crucial for maintaining their photophysical properties in solution. nih.gov
Table 1: Common Axial Ligands for Sn(IV) Porphyrins and Their Significance
| Ligand Type | Example(s) | Significance in Coordination Chemistry |
|---|---|---|
| Oxyanions | ||
| Hydroxide (B78521) (OH⁻) | Common starting material for further functionalization. mdpi.com | |
| Alkoxide/Aryloxide (RO⁻) | Used in the construction of multiporphyrin arrays. qut.edu.aunih.gov | |
| Carboxylate (RCOO⁻) | Forms highly stable complexes, useful for building robust structures. worldscientific.comresearchgate.net | |
| Sulfate (SO₄²⁻) | Can lead to the formation of zwitterionic complexes and 1D channels. mdpi.com | |
| Phosphate (PO₄³⁻) | Plays a role in the supramolecular assembly of cationic porphyrins. mdpi.com | |
| N-Donors | ||
| Pyridine (B92270) | Can coordinate to the tin center, though generally weaker than oxyanions. nih.gov | |
| Halides | ||
| Chloride (Cl⁻), Iodide (I⁻) | Influences the electronic properties and redox potentials of the complex. researchgate.netacs.org |
Impact of Axial Ligands on Porphyrin Macrocycle Distortion and Electronic Properties
The coordination of axial ligands to the tin center has a significant influence on both the planarity of the porphyrin macrocycle and its electronic properties. The nature of the axial ligand can modulate the electronic structure of the entire molecule through a "push effect". acs.org
While the porphyrin macrocycle is a relatively rigid structure, the coordination of bulky axial ligands can induce some degree of distortion from planarity. psu.edu This distortion can, in turn, affect the electronic conjugation of the 18-π electron system of the porphyrin ring. mdpi.com
More significantly, the electronic properties of the axial ligands directly influence the electronic properties of the porphyrin. Electron-donating axial ligands can increase the electron density on the tin center, which can then be delocalized onto the porphyrin macrocycle. researchgate.net This can lead to shifts in the absorption and emission spectra of the compound. nih.gov Conversely, electron-withdrawing axial ligands can decrease the electron density. These changes in electronic properties are reflected in the redox potentials of the complex; the ease of oxidation and reduction of the porphyrin ring can be tuned by the choice of axial ligand. acs.org However, some studies suggest that for certain Sn(IV) porphyrins, axial substitution does not have a significant influence on the optical properties and electronic structures. nih.gov
Supramolecular Assembly and Coordination Polymers via Axial Ligation
The ability of Sn(IV) diiododeuteroporphyrin to coordinate two axial ligands makes it an excellent building block for the construction of supramolecular assemblies and coordination polymers. mdpi.comresearchgate.net The directional nature of the axial bonds allows for the predictable and controlled formation of larger, well-defined structures.
By using bifunctional ligands that can coordinate to the tin center at one end and participate in other interactions at the other, it is possible to create extended networks. For example, the use of ligands containing carboxylic acid groups can lead to the formation of porous coordination polymers through the strong affinity of the carboxylate for the tin(IV) center. mdpi.comnih.gov These materials can exhibit interesting properties such as permanent porosity and high thermal stability. researchgate.net
Furthermore, non-covalent interactions involving the axial ligands, such as hydrogen bonding, can direct the self-assembly of Sn(IV) porphyrins into intricate architectures. rsc.org For instance, dihydroxy-Sn(IV) porphyrins have been shown to form helical water chains stabilized by hydrogen bonds between the axial hydroxyl groups and water molecules. rsc.org The combination of axial coordination and other intermolecular forces provides a powerful strategy for designing novel functional materials based on Sn(IV) diiododeuteroporphyrin. mdpi.comsemanticscholar.org
Reactivity and Controlled Functionalization of Sn Diiododeuteroporphyrin
Controlled Peripheral Modification Reactions
The deuteroporphyrin (B1211107) IX framework, characterized by vinyl and propionic acid groups, along with the iodine substituents at the 2 and 4 positions, offers multiple sites for controlled peripheral modification. These modifications are crucial for fine-tuning the molecule's solubility, electronic properties, and steric environment. Methodologies for porphyrin functionalization are well-established and can be applied to Sn diiododeuteroporphyrin. acs.orgnih.gov
Post-synthetic modification of the porphyrin periphery is a key strategy for introducing a variety of functional groups. acs.org These reactions can be broadly categorized into modifications of the existing substituents and direct C-H functionalization of the macrocycle.
Modification of Existing Substituents:
The vinyl groups of the deuteroporphyrin core are particularly amenable to a range of chemical transformations. These reactions allow for the introduction of diverse functionalities.
Reduction: The vinyl groups can be reduced to ethyl groups, affording a mesoporphyrin-type structure. This modification alters the electronic communication with the porphyrin π-system. frontierspecialtychemicals.com
Bromination and Subsequent Reactions: Bromination of the vinyl groups can be achieved, followed by nucleophilic substitution with alcohols to introduce ether functionalities. frontierspecialtychemicals.com The resulting bromides can also be converted to boronic acids, which serve as versatile intermediates for cross-coupling reactions. frontierspecialtychemicals.com
Hydroformylation: Catalytic hydroformylation can convert the vinyl groups into aldehyde functionalities, which can then be used in a variety of subsequent reactions. frontierspecialtychemicals.com
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the porphyrin periphery. acs.orgnih.gov While direct functionalization of the diiododeuteroporphyrin core at new positions is challenging due to the existing substituents, the principles of these reactions are central to porphyrin chemistry.
Stille Coupling: This reaction would involve the coupling of an organostannane with a halogenated porphyrin. For instance, if other positions on the porphyrin were halogenated, they could be functionalized with various organic groups. nih.gov
Sonogashira Coupling: This allows for the introduction of alkynyl groups, which can extend the π-conjugation of the porphyrin system. This would typically involve the reaction of a halogenated porphyrin with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov
Buchwald-Hartwig Amination: This method enables the formation of C-N bonds, allowing for the introduction of amino groups at the porphyrin periphery. This has been successfully applied to introduce bulky aromatic amines to the meso positions of other porphyrins. mdpi.com
Axial Ligand Exchange:
The tin(IV) center in the porphyrin is typically six-coordinate, with two axial ligands. acs.org These axial ligands can be exchanged, providing another avenue for functionalization. This is particularly useful for attaching the porphyrin to surfaces or other molecules. For example, dihydroxidotin(IV) porphyrins can react with carboxylic acids to form axially coordinated carboxylato ligands. uu.nl This allows for the covalent linking of functional units, such as pincer complexes, to the tin center. uu.nl
Table 1: Potential Peripheral Modification Reactions for this compound
| Reaction Type | Reagents/Conditions | Functional Group Introduced/Modified | Reference |
| Vinyl Group Reduction | H₂, Pd/C | Ethyl group | frontierspecialtychemicals.com |
| Vinyl Group Bromination | NBS or Br₂ | Dibromoethyl group | frontierspecialtychemicals.com |
| Stille Coupling | Organostannane, Pd catalyst | Aryl, vinyl, or alkyl group | nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | nih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | mdpi.com |
| Axial Ligand Exchange | Carboxylic acid | Carboxylato ligand | uu.nl |
Electron Transfer Properties and Redox Behavior (Electrochemical Characterization)
The electron transfer properties of this compound are fundamental to its potential applications in areas such as photocatalysis and electrocatalysis. These properties are typically investigated using electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
Cyclic Voltammetry (CV):
Cyclic voltammetry is a primary tool for probing the redox behavior of molecules. ossila.comals-japan.com By scanning the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is generated, which provides information on the redox potentials and the stability of the oxidized and reduced species. ossila.com For metalloporphyrins, redox processes can occur at the central metal or at the porphyrin macrocycle. In the case of Sn(IV) porphyrins, the tin is redox-inactive in the typical potential window, so the observed redox events are generally associated with the porphyrin ligand. rsc.org
Typically, porphyrins exhibit two successive one-electron oxidations to form a π-cation radical and a dication, and two one-electron reductions to form a π-anion radical and a dianion. The redox potentials are sensitive to the nature of the central metal, the axial ligands, and the peripheral substituents. The electron-withdrawing iodine atoms on the diiododeuteroporphyrin macrocycle are expected to make the porphyrin ring more difficult to oxidize and easier to reduce compared to the non-iodinated parent compound.
Electrochemical Impedance Spectroscopy (EIS):
EIS is a powerful technique for studying the kinetics of electron transfer and other interfacial processes. jrossmacdonald.comnih.gov By applying a small amplitude sinusoidal voltage or current signal at various frequencies, the impedance of the electrochemical system is measured. jrossmacdonald.com Analysis of the resulting impedance spectrum, often presented as a Nyquist plot, can provide quantitative information about the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and diffusion processes. nih.govdlr.de
For this compound, EIS could be used to characterize the kinetics of electron transfer between the porphyrin and an electrode surface. A lower charge transfer resistance would indicate faster electron transfer kinetics. The technique is also valuable for studying the performance of the porphyrin when incorporated into an electrochemical device, such as a sensor or a solar cell. nih.govresearchgate.net
Table 2: Electrochemical Techniques for Characterizing this compound
| Technique | Information Obtained | Expected Insights for this compound | Reference |
| Cyclic Voltammetry (CV) | Redox potentials (oxidation and reduction), stability of redox species. | Determination of HOMO/LUMO energy levels, effect of iodine substituents on redox behavior. | ossila.comals-japan.com |
| Spectroelectrochemistry | UV-Vis spectra of electrochemically generated species. | Identification of radical ions and confirmation of redox processes occurring at the porphyrin ring. | rsc.org |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance, diffusion coefficients. | Kinetics of electron transfer, characterization of interfacial properties when immobilized on a surface. | jrossmacdonald.comdlr.de |
Mechanistic Studies of Chemical Transformations Catalyzed by this compound (non-biological systems)
While extensively studied as a heme oxygenase inhibitor in biological systems, tin porphyrins also exhibit catalytic activity in a variety of non-biological chemical transformations. wikipedia.org The catalytic activity of Sn(IV) porphyrins generally stems from the Lewis acidic character of the central tin atom, which can coordinate to substrates and activate them towards nucleophilic attack. mdpi.com
Oxidation Reactions:
Tin porphyrins have been employed as catalysts for oxidation reactions. For instance, a Sn porphyrin-based porous aromatic framework has been used for the controlled oxidation of sulfides to sulfoxides using visible light and molecular oxygen. beilstein-journals.org The proposed mechanism involves the photosensitized generation of singlet oxygen by the porphyrin, which then oxidizes the sulfide. The high photostability and efficient singlet oxygen generation of porphyrins are key to this catalytic activity. beilstein-journals.org this compound, with its heavy iodine atoms, may exhibit enhanced intersystem crossing and thus be an efficient photosensitizer for such reactions.
Carbonylation of Epoxides:
Sn(IV) porphyrins, in combination with a cobalt carbonyl anion, have been shown to be highly efficient catalysts for the carbonylation of epoxides to β-lactones. mdpi.com In this system, the Lewis acidic tin center of the porphyrin is proposed to activate the epoxide by coordination, making it more susceptible to ring-opening by the cobalt carbonyl nucleophile. This catalytic system demonstrates high turnover numbers and excellent chemoselectivity for terminal epoxides. mdpi.com
Polymerization Reactions:
Tin(IV) porphyrin complexes have been investigated as catalysts for the ring-opening polymerization of ε-caprolactone. worldscientific.com The mechanism is believed to involve the coordination of the caprolactone (B156226) monomer to the tin center, followed by nucleophilic attack by an initiator, leading to the propagation of the polymer chain.
Catalytic CO₂ Fixation:
Supported tin(IV) porphyrin catalysts have been studied for the chemical fixation of CO₂ with epoxides to form cyclic carbonates under mild conditions. researchgate.net The catalytic cycle likely involves the activation of the epoxide by the tin center and the activation of CO₂ by a co-catalyst or the support material.
Table 3: Catalytic Applications of Tin Porphyrins in Non-Biological Systems
| Reaction | Substrates | Products | Proposed Mechanistic Role of Sn Porphyrin | Reference |
| Sulfide Oxidation | Sulfides, O₂ | Sulfoxides | Photosensitizer for singlet oxygen generation. | beilstein-journals.org |
| Epoxide Carbonylation | Epoxides, CO | β-Lactones | Lewis acid activation of the epoxide ring. | mdpi.com |
| Ring-Opening Polymerization | ε-Caprolactone | Polycaprolactone | Lewis acid activation of the monomer. | worldscientific.com |
| CO₂ Fixation | Epoxides, CO₂ | Cyclic Carbonates | Lewis acid activation of the epoxide. | researchgate.net |
Applications in Advanced Materials Science and Non Biological Catalysis
Photocatalysis
Photocatalysis is an advanced oxidation process that utilizes light to activate a catalyst, which in turn degrades pollutants or drives chemical reactions. Metalloporphyrins, particularly those involving tin, are recognized for their photophysical properties that are beneficial for creating photocatalytic nanomaterials. The process generally involves the generation of electron-hole pairs upon light absorption, leading to the formation of highly reactive species like hydroxyl radicals that can break down a wide range of organic molecules.
Sn(IV)-porphyrins, a category to which Sn Diiododeuteroporphyrin belongs, have demonstrated the ability to act as photosensitizers, enhancing the degradation of organic pollutants under visible light. When used in conjunction with semiconductor materials like zinc oxide (ZnO), Sn(IV)-porphyrins significantly boost the photocatalytic degradation of dyes such as amaranth (B1665344).
The mechanism involves the porphyrin absorbing visible light, which excites it to a higher energy state. This excitation facilitates the transfer of electrons to the conduction band of the associated semiconductor, which then initiates the oxidative degradation process. In one study, a system using Sn(IV)-porphyrin on ZnO achieved 95% degradation of amaranth dye within 60 minutes under visible light. The degradation rate is, however, dependent on the initial concentration of the pollutant. This highlights the potential of this compound in water treatment technologies, leveraging solar energy to remove harmful organic compounds.
Table 1: Photocatalytic Degradation of Amaranth Dye
| Catalyst System | Degradation Efficiency | Time (min) |
|---|---|---|
| SnP/AA@ZnO | 95% | 60 |
| SnP@ZnO | Lower than SnP/AA@ZnO | 60 |
| ZnO | Lower than SnP@ZnO | 60 |
| SnP | Lower than ZnO | 60 |
Source: Adapted from research on Sn(IV)-porphyrin systems.
To enhance photocatalytic efficiency, this compound can be integrated into hybrid nanomaterials, most notably with titanium dioxide (TiO₂). TiO₂ is a widely used photocatalyst, but its activity is primarily limited to the UV spectrum. By creating a composite with a photosensitizer like a tin porphyrin, the range of light absorption can be extended into the visible spectrum, making the system more efficient under natural sunlight.
Catalytic systems are broadly classified as either heterogeneous or homogeneous.
Heterogeneous Catalysis: In this system, the catalyst is in a different phase from the reactants. A solid catalyst like this compound immobilized on a TiO₂ or ZnO support, used to treat liquid or gaseous reactants, is a prime example. The key advantages of heterogeneous catalysis are the ease of separating the catalyst from the reaction mixture for reuse and its suitability for continuous flow processes, which is beneficial for industrial applications. The reaction occurs on the surface of the catalyst through a cycle of adsorption, reaction, and desorption.
Homogeneous Catalysis: Here, the catalyst exists in the same phase as the reactants, for instance, dissolved in the same solvent. While this compound is more commonly conceptualized in heterogeneous systems due to the stability of porphyrins on solid supports, it could potentially be used as a homogeneous catalyst in specific non-aqueous solvent systems for organic synthesis.
The choice between these systems depends on the specific application, balancing factors like reaction efficiency, catalyst recovery, and process scalability.
Optoelectronic Materials and Devices
The unique light-absorbing properties of porphyrins make them highly suitable for applications in optoelectronic devices, which convert light into electrical signals or vice versa.
This compound, like other porphyrin derivatives, can act as a potent sensitizer (B1316253) in devices like dye-sensitized solar cells (DSSCs). In a DSSC, a layer of dye molecules is adsorbed onto a wide-bandgap semiconductor (like TiO₂), where it absorbs sunlight. Upon absorption of a photon, the dye molecule gets excited and injects an electron into the semiconductor's conduction band, generating a current.
Source: General knowledge from solar cell research.
The performance of optoelectronic devices based on hybrid materials hinges on efficient charge transfer at the interface between different components. In a system containing this compound and a semiconductor, photoexcitation leads to the transfer of charge—specifically, an electron from the excited porphyrin to the semiconductor.
This charge transfer process can lead to the formation of hybrid states at the interface, where the molecular orbitals of the porphyrin and the electronic bands of the semiconductor overlap. The efficiency of this transfer is critical; it must be faster than other de-excitation pathways, such as fluorescence or heat dissipation, to ensure a high quantum yield. The transferred charge alters the energy level alignment at the interface, a phenomenon known as the surface photovoltage effect. Understanding and controlling these charge transfer dynamics is essential for designing high-performance hybrid systems for applications ranging from solar cells to photodetectors and molecular electronics.
Potential in Solar Cells, Light-Emitting Diodes (LEDs), and Photodetectors
The application of porphyrin derivatives in optoelectronic devices is a burgeoning field of research, and this compound is a promising candidate for enhancing the performance of solar cells, LEDs, and photodetectors. The strong light absorption characteristics and tunable electronic properties of porphyrins make them highly suitable for these applications.
Solar Cells: In the realm of solar energy, tin-based perovskite solar cells (TPSCs) are gaining attention as less toxic alternatives to their lead-based counterparts. However, TPSCs often suffer from instability and high defect densities. Recent studies have demonstrated that porphyrin derivatives can be employed as self-assembled monolayers (SAMs) to passivate the surface defects of tin perovskite films and improve the interface between the perovskite and the electrode materials. researcher.liferesearchgate.netresearchgate.net For instance, the use of porphyrin-based SAMs in TPSCs has been shown to retard charge recombination, increase hole mobility, and enhance hole-extraction capability, leading to significant improvements in power conversion efficiency (PCE). researcher.liferesearchgate.net While direct studies on this compound are limited, its structural similarities to these functional porphyrins suggest its potential as an effective SAM in TPSCs. The electron-rich nature of the porphyrin core, combined with the specific electronic influence of the tin center and iodo-substituents, could be leveraged to optimize the energy level alignment and reduce defects at the perovskite-electrode interface.
| Porphyrin-based SAM | Power Conversion Efficiency (PCE) | Reference |
| MC-1 | 5.03% | researchgate.net |
| MC-2 | 5.06% | researchgate.net |
| MC-3 | 6.19% | researchgate.net |
| MC-4 | 8.65% | researchgate.net |
| AC-5 | 23.19% | nih.gov |
Light-Emitting Diodes (LEDs): The development of organic light-emitting diodes (OLEDs) is driven by the need for efficient and low-cost lighting and display technologies. Porphyrins and metalloporphyrins are investigated as emissive materials due to their high photoluminescence quantum yields and tunable emission wavelengths. The specific wavelength of light emitted can be modified by altering the metal center and the peripheral substituents of the porphyrin ring. The presence of the tin atom and iodo groups in this compound would be expected to influence its photophysical properties, potentially leading to emission in desirable regions of the electromagnetic spectrum. Further research into the electroluminescent properties of this compound could unveil its suitability for use in OLEDs.
Photodetectors: Metalloporphyrins are also being explored for their use in photodetectors due to their ability to convert light into an electrical signal. dntb.gov.ua Porphyrin-based metal-organic frameworks (MOFs) have been shown to exhibit excellent photoresponsive behavior. rsc.orgresearchgate.net For example, a photodetector assembled from a 2D metalloporphyrin-based MOF thin film demonstrated high photoresponse due to the abundant π-π stacking between the MOF layers. researchgate.net Furthermore, photoresponsive nanotubes formed from the self-assembly of Sn(IV) porphyrins have shown photoconductivity, making them suitable for applications in photodetectors and solar energy. frontiersin.org These findings suggest that this compound, with its Sn(IV) center, could be a valuable component in the fabrication of novel photodetector devices, potentially with enhanced sensitivity and response times.
| Device | Material | Key Finding | Reference |
| Photodetector | 2D MOF Zn2[TCPP(M)] | Excellent photoresponse due to abundant π-π stacking. | researchgate.net |
| Photoconductive Material | Sn(IV)TPyP4+ and H4TPPS2−4 Nanotubes | Photoconductivity of 3.1 × 10−4 S m−1. | frontiersin.org |
Chemical Sensors (Non-biological)
The ability of porphyrins and metalloporphyrins to bind to a wide range of molecules makes them excellent candidates for the development of chemical sensors. acs.orgacs.orgnih.gov Their intense color and fluorescence are sensitive to their chemical environment, providing a clear signal upon interaction with an analyte. nih.gov Porphyrin-based sensors can be designed to detect various non-biological species, including gases and metal ions. nih.govmdpi.com
The sensing mechanism of metalloporphyrin-based sensors can involve the coordination of the analyte to the central metal ion, or interactions with the porphyrin macrocycle itself. The specific nature of the metal center and the peripheral substituents can be tailored to achieve selectivity for a particular analyte. In the case of this compound, the Sn(IV) center offers a potential binding site for analytes. The oxophilic nature of the Sn(IV) center suggests a strong affinity for oxygen-containing molecules. mdpi.com Additionally, the iodo-substituents can influence the electronic properties of the porphyrin ring and introduce new potential interaction sites, which could be exploited for the selective detection of specific analytes. The development of sensors based on this compound could lead to novel devices for environmental monitoring and industrial process control.
Energy-Related Applications: Capture and Utilization of Volatile Iodine Species, Hydrogen Storage
Capture and Utilization of Volatile Iodine Species: The capture of volatile radioactive iodine from nuclear fuel reprocessing is a critical environmental and safety challenge. Porous organic polymers (POPs) and other porous materials incorporating porphyrin units have shown significant promise for iodine capture. acs.orgfigshare.comsemanticscholar.orgmdpi.com The high surface area and the presence of electron-rich and heteroatom-containing structures in these materials lead to strong interactions with iodine molecules. acs.org Porphyrin-based hyper-cross-linked polymers (PHCPs) have demonstrated high adsorption capacities for iodine, both from the gas phase and from solution. acs.orgfigshare.com
| Material | Iodine Adsorption Capacity (Vapor) | Reference |
| Porphyrin-based Hyper-Cross-Linked Polymers (PHCPs) | 623 wt% | acs.org |
| POP-T (Porous Organic Polymer) | 3.94 g·g−1 | semanticscholar.org |
Hydrogen Storage: The development of safe and efficient hydrogen storage materials is a key bottleneck in the transition to a hydrogen-based economy. Metalloporphyrins are being investigated as potential materials for hydrogen storage and as catalysts for hydrogen evolution reactions. rsc.orgdntb.gov.uaworldscientific.comacs.org Theoretical studies using Density Functional Theory (DFT) have shown that metalloporphyrin complexes can adsorb hydrogen, with some complexes predicted to meet the U.S. Department of Energy's targets for gravimetric hydrogen storage capacity. researchgate.net The interaction between hydrogen and the metalloporphyrin can be tuned by changing the central metal atom. researchgate.net
Advanced Research Directions and Future Perspectives for Sn Diiododeuteroporphyrin
Exploration of Novel Synthetic Routes for Enhanced Yields and Structural Diversity
The current synthesis of Sn Diiododeuteroporphyrin involves the metalation of diiododeuteroporphyrin. A documented method describes refluxing diiododeuteroporphyrin with tin acetate (B1210297) in a solution of glacial acetic acid, pyridine (B92270), and chloroform (B151607). google.com While effective, this route provides a foundation for future work aimed at improving reaction efficiency, yield, and expanding the structural diversity of related compounds.
Future research in this area should focus on:
Microwave-Assisted Synthesis: Exploring microwave-assisted synthesis could dramatically reduce reaction times and potentially increase yields compared to traditional refluxing methods.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher purity, better yields, and safer handling of reagents. This approach is highly scalable, which would be crucial for producing larger quantities for advanced application studies.
Novel Metalating Agents: Investigating alternative tin precursors beyond tin acetate could lead to milder reaction conditions and improved insertion efficiency.
Post-Synthetic Modification: Developing methods for the post-synthetic modification of the this compound macrocycle would allow for the introduction of new functional groups. This could be used to tune solubility, electronic properties, or to attach the molecule to other substrates, opening up a wider range of applications. google.com The development of synthetic routes to create electron-deficient or strapped porphyrins could lead to novel catalysts and materials. google.com
These advancements would not only optimize the production of this compound but also facilitate the creation of a library of derivatives with tailored properties for specific applications.
Development of Advanced Spectroscopic Techniques for In-Situ/Operando Studies
Understanding the dynamic behavior of this compound in its active state is critical for optimizing its function in applications like catalysis or sensing. Advanced spectroscopic methods, particularly those that can be applied under working (operando) or near-working (in-situ) conditions, are essential for this purpose. elsevier.comunito.it
Future research should leverage techniques such as:
Operando X-ray Absorption Spectroscopy (XAS): As a premier method for in-situ/operando studies, XAS can provide invaluable information on the electronic structure and local coordination environment of the central tin atom during a chemical or electrochemical process. nih.govnih.gov This would allow researchers to monitor changes in the tin oxidation state and geometry in real-time. nih.gov
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can probe the excited state dynamics of this compound on femtosecond to microsecond timescales. youtube.com This is crucial for understanding the formation, lifetime, and decay pathways of its triplet state, which is a key intermediate in many photophysical processes. nih.govnih.gov
Surface-Enhanced Raman Spectroscopy (SERS): For applications involving adsorption on surfaces, SERS can provide detailed vibrational information, revealing how the molecule interacts with a substrate and how its structure may be perturbed upon binding.
In-situ Infrared (IR) Spectroscopy: This technique can track changes in the vibrational modes of the porphyrin macrocycle and its functional groups under reaction conditions, offering insights into reaction mechanisms and the stability of the molecule. unito.it
The integration of these advanced spectroscopic tools will provide a comprehensive picture of the structure-function relationships of this compound, paving the way for its rational design and implementation in various technologies. rsc.orgpsi.chspectrumtechniques.com
Integration into Complex Hierarchical Architectures and Hybrid Systems for Synergistic Properties
The functionality of this compound can be significantly enhanced by incorporating it into larger, structured systems. The development of hierarchical architectures and hybrid materials offers a pathway to new synergistic properties that are not achievable with the isolated molecule.
Promising future directions include:
Porphyrin-Based Frameworks: Integrating this compound as a building block into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Such structures could exhibit high porosity and ordered arrangements of the porphyrin units, ideal for applications in gas storage, separation, and heterogeneous catalysis.
Hybrid Nanomaterials: Creating hybrid systems by immobilizing this compound onto nanostructured supports like carbon nanotubes, graphene, or metal oxide nanoparticles. For instance, hierarchical architectures of Sn-filled carbon nanotubes have shown promise as binder-free electrodes for lithium-ion batteries, demonstrating excellent cycling life and rate capacities. nih.gov This concept could be extended to this compound to create novel electrode materials or photocatalysts.
Self-Assembled Systems: Exploring the self-assembly of this compound with other molecular components to form supramolecular structures such as micelles, vesicles, or fibers. These assemblies could be designed for targeted delivery systems or as components in molecular electronic devices. The use of unsupervised learning in hierarchical architectures can help create representations that are invariant to transformations, which is beneficial for recognition tasks. arxiv.org
By embedding this compound within these complex systems, researchers can harness the benefits of both the molecule's intrinsic properties and the unique structural and electronic features of the host architecture.
Theoretical Predictions Guiding Experimental Design for Targeted Applications
Computational modeling is a powerful tool for accelerating the discovery and optimization of new materials, providing insights that can guide experimental efforts. tms.orgpitt.edu By using theoretical predictions, researchers can screen potential modifications to this compound and identify promising candidates for synthesis and testing, saving significant time and resources. nih.govnih.gov
Key areas for computational investigation include:
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT): These methods can be used to predict the ground and excited-state electronic structures, absorption spectra, and other photophysical properties of this compound and its derivatives. mdpi.commdpi.comrsc.org This allows for in-silico screening of how different substituents or central metals would affect its performance in applications like photodynamic therapy. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or integrated into a protein or membrane. nih.gov This can provide insights into its conformational dynamics, stability, and interactions with its surroundings.
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying this compound in complex biological systems, QM/MM methods can be employed. This hybrid approach treats the porphyrin core with high-level quantum mechanics while the larger environment (e.g., a protein) is treated with more computationally efficient molecular mechanics.
These computational approaches can help rationalize experimental observations, such as the effect of halogenation on triplet state lifetimes, and guide the design of new porphyrin-based systems with targeted functionalities. nanoge.org
Comparative Studies with Other Heavy-Atom Metalloporphyrins for Fundamental Electronic and Photophysical Understanding
To fully appreciate the unique characteristics of this compound, it is essential to conduct comparative studies with other metalloporphyrins, particularly those containing heavy atoms. Such studies are crucial for understanding fundamental structure-property relationships, including the "heavy-atom effect," where the presence of a heavy atom enhances spin-orbit coupling and influences intersystem crossing rates. mdpi.commdpi.comuc.pt
Research in this domain has compared the photophysical properties of this compound with its analogues, Sn-protoporphyrin and Sn-mesoporphyrin. nih.gov These studies have shown that while all three compounds have long-lived triplet states, the addition of iodine atoms to the porphyrin macrocycle in this compound leads to a significant decrease in the triplet quantum yield (by approximately 60%) and a threefold reduction in the triplet lifetime. nih.gov This quenching effect is a direct consequence of the internal heavy-atom effect introduced by the iodine substituents. nih.gov
Future comparative work should aim to:
Systematically vary both the central metal (e.g., comparing Sn with Ge, Pb, or other heavy metals) and the peripheral halogen substituents (F, Cl, Br, I).
Quantify key photophysical parameters to build a comprehensive dataset for structure-activity relationship analysis.
Correlate experimental findings with theoretical calculations of spin-orbit coupling constants to build a robust predictive model for the heavy-atom effect in these systems. acs.orgnih.gov
This fundamental knowledge is indispensable for the rational design of metalloporphyrins with tailored photophysical properties, for instance, designing molecules with either very high or very low triplet state yields depending on the desired application. nih.gov
Interactive Data Table: Comparative Photophysical Properties of Tin Porphyrins
| Compound | Triplet State Lifetime (τT) | Relative Triplet Yield (ΦT) | Key Structural Difference | Reference |
| Sn Protoporphyrin | Higher | Higher | Vinyl groups at C2, C4 | nih.gov, nih.gov |
| Sn Mesoporphyrin | Higher than SnPP | Higher | Ethyl groups at C2, C4 | nih.gov, nih.gov |
| This compound | ~3x Lower than SnPP | ~60% Lower than SnPP | Iodine atoms at C2, C4 | nih.gov, nih.gov |
Q & A
Q. How to systematically evaluate the quality of existing literature on Sn-Diiododeuteroporphyrin’s mechanism of action?
- Methodological Answer : Employ the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative synthesis. Example:
- Sample: Peer-reviewed in vitro/in vivo studies (1990–2025).
- Phenomenon: Heme oxygenase inhibition kinetics.
- Evaluation: Consistency in IC50 values across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
